3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Description
The compound "3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one" is a derivative of the pyrazolopyrimidine family, which is known for its diverse biological activities. The pyrazolopyrimidine scaffold is a common feature in compounds with potential therapeutic applications, including anti-inflammatory, antibacterial, and antiviral properties, as well as the ability to modulate various receptors and enzymes .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves cyclocondensation reactions, as seen in the preparation of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for various functional compounds . The synthesis can also include the use of microwave-assisted processes and regioselective reactions, with the structures confirmed by NMR and X-ray diffraction analysis . Additionally, the introduction of substituents at specific positions on the pyrazolopyrimidine core can be achieved through various synthetic routes, leading to compounds with different biological activities .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on this bicyclic system is crucial for the biological activity of these compounds. For instance, the introduction of a methyl group at the 2-position and various substituents at the 7-position can significantly influence the photophysical properties and fluorescence of the compounds . The molecular structure is often elucidated using spectroscopic methods, including NMR spectroscopy, and confirmed by X-ray crystallography .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including formylation, condensation, and functionalization, to yield compounds with diverse biological activities . The reactivity of these compounds can be tailored by introducing different functional groups, which can also affect their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, fluorescence, and quantum yields, are influenced by the nature and position of substituents on the core structure . These properties are important for the potential application of these compounds as fluorescent probes or therapeutic agents. The introduction of specific substituents can also enhance the selectivity and potency of these compounds towards their biological targets, as seen in their binding affinities and ability to modulate enzyme activity or receptor interactions .
Scientific Research Applications
Benzothiazoles in Coordination Chemistry and Biological Activity
Benzothiazoles, including analogues similar to the compound of interest, have been extensively reviewed for their fascinating variability in chemistry and properties. The literature encompasses their preparation, properties, and complexation behavior, highlighting their spectroscopic properties, structural versatility, magnetic properties, and biological and electrochemical activity. These compounds serve as potential candidates for further investigation into unknown analogues with promising applications (Boča, Jameson, & Linert, 2011).
Pyrazolo[1,5-a]pyrimidines in Drug Discovery
Pyrazolo[1,5-a]pyrimidines, structurally related to the query compound, are recognized for their broad spectrum of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. Their structure-activity relationship (SAR) studies have garnered significant attention, with numerous lead compounds being derived for various disease targets. This underscores the potential of such scaffolds in drug discovery, offering opportunities for the development of new therapeutic agents (Cherukupalli et al., 2017).
Synthetic Approaches and Chemical Diversity
The chemical diversity and synthetic methodologies for constructing pyrimido[2,1-b]benzothiazoles and related compounds are subjects of ongoing research. Such studies aim at exploring the utility of different catalysts and reaction conditions to achieve greener and more efficient synthetic pathways. These efforts not only contribute to the enrichment of chemical libraries with fused benzothiazole entities but also underscore the versatility and adaptability of these scaffolds in synthetic organic chemistry (Gandhi et al., 2018).
properties
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5OS/c1-10-8-15-18-7-6-12(22(15)20-10)11-9-19-17-21(16(11)23)13-4-2-3-5-14(13)24-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFVQLLZNSDFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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